



Technical Support Center: Clindamycin Susceptibility Testing in the Presence of erm Genes

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Compound of Interest		
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This technical support center provides guidance for researchers, scientists, and drug development professionals on the complexities of **clindamycin** susceptibility testing in bacterial isolates, particularly when erm genes are present. This resource offers troubleshooting guides and frequently asked questions to address common issues encountered during laboratory experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism behind false susceptibility to clindamycin?

A1: The primary mechanism is inducible resistance, mediated by the presence of erm (erythromycin ribosome methylase) genes.[1][2] Bacteria possessing these genes may appear susceptible to **clindamycin** in standard in vitro tests. However, in the presence of an inducing agent, such as erythromycin, the erm gene is expressed, leading to the production of a methylase enzyme.[1][3] This enzyme modifies the 23S rRNA component of the 50S ribosomal subunit, which is the target for both macrolides (like erythromycin) and lincosamides (like **clindamycin**).[1][4] This modification reduces the binding affinity of **clindamycin** to the ribosome, resulting in resistance.[1][4] This is known as the MLSB (Macrolide-Lincosamide-Streptogramin B) resistance phenotype.[2]

Q2: What are the different phenotypes of MLSB resistance?

Troubleshooting & Optimization





A2: There are three main phenotypes associated with MLSB resistance:

- Inducible MLSB (iMLSB): In this phenotype, the bacteria are resistant to erythromycin but appear susceptible to clindamycin in the absence of an inducer.[1][3] Resistance to clindamycin is only expressed when an inducing agent like erythromycin is present.[1][3] Failure to detect this phenotype can lead to therapeutic failure with clindamycin treatment. [1][5]
- Constitutive MLSB (cMLSB): Bacteria with this phenotype are resistant to both erythromycin and **clindamycin**, as the erm gene is continuously expressed, even without an inducer.[1][4]
- MS Phenotype: This phenotype is characterized by resistance to macrolides and streptogramin B but susceptibility to **clindamycin**. It is typically mediated by an efflux pump encoded by the msrA gene, which actively removes macrolides from the bacterial cell but does not affect **clindamycin**.[2][3]

Q3: Why is it crucial to differentiate between these resistance phenotypes?

A3: Differentiating between these phenotypes is critical for appropriate therapeutic decisions. Treating an infection caused by an iMLSB strain with **clindamycin** can lead to the selection of constitutively resistant mutants and subsequent treatment failure.[1][5][6] Conversely, misidentifying an MS phenotype as **clindamycin**-resistant could unnecessarily limit treatment options.[5]

Q4: What is the D-test, and why is it important?

A4: The D-test is a simple and reliable disk diffusion method used to detect inducible **clindamycin** resistance in staphylococci and other bacteria.[5][7] It involves placing an erythromycin disk in close proximity to a **clindamycin** disk on an agar plate inoculated with the bacterial isolate.[7] If the isolate has inducible resistance, the erythromycin will induce the expression of the erm gene, causing the zone of inhibition around the **clindamycin** disk to be flattened on the side adjacent to the erythromycin disk, creating a characteristic "D" shape.[7] The Clinical and Laboratory Standards Institute (CLSI) recommends performing the D-test on all staphylococcal isolates that are erythromycin-resistant and **clindamycin**-susceptible in routine testing.[6][7]



Q5: What are the roles of the different erm genes (ermA, ermB, ermC) in **clindamycin** resistance?

A5: ermA, ermB, and ermC are the most frequently encountered erm genes that confer MLSB resistance.[8][9] The prevalence of these genes can vary by geographical location and bacterial species.[9] For instance, some studies have found ermC to be the most prevalent gene in S. aureus isolates with inducible **clindamycin** resistance, while others have reported a higher frequency of ermA or ermB.[8][9] All three genes encode methylase enzymes that modify the ribosomal target of **clindamycin**.[4]

Troubleshooting Guides

Q1: I performed a D-test, but the "D" shape is unclear or hazy. How should I interpret this result?

A1: An indistinct or hazy "D" zone can be challenging to interpret. Here are a few troubleshooting steps and considerations:

- Check Disk Placement: Ensure the distance between the edges of the erythromycin and clindamycin disks is within the recommended range (typically 15-26 mm for staphylococci).
 [9] A distance outside this range can affect the diffusion of the antibiotics and the clarity of the zone. A study has shown that a shorter distance of 15 mm can increase the detection of positive D-tests.[10]
- Inoculum Density: Verify that the inoculum was prepared to the correct turbidity (0.5
 McFarland standard). An inoculum that is too light or too heavy can alter the zone sizes and
 make interpretation difficult.
- Incubation Conditions: Confirm that the plates were incubated at the correct temperature (35-37°C) and for the appropriate duration (16-24 hours).[5][7]
- Repeat the Test: If the result is still ambiguous, it is best to repeat the test, paying close attention to the procedural details.
- Hazy Growth: Hazy growth within the clindamycin zone, even without a clear "D" shape, may indicate resistance and should be interpreted with caution.

Troubleshooting & Optimization





Q2: My D-test is negative, but the PCR for erm genes is positive. How is this possible?

A2: Discrepancies between phenotypic tests like the D-test and genotypic methods like PCR can occur for several reasons:

- Gene Expression: The presence of an erm gene does not always guarantee its expression.
 The gene may be present but not expressed at a level sufficient to produce a positive D-test under standard laboratory conditions.
- Novel erm Alleles: The PCR primers used may detect a variant of an erm gene that does not confer the typical inducible resistance phenotype.
- Technical Issues: Consider the possibility of a false-positive PCR result due to contamination
 or a false-negative D-test due to technical error. It is advisable to re-run both assays to
 confirm the results.
- Multiple Resistance Mechanisms: The isolate may harbor other resistance mechanisms that could interfere with the expression or detection of inducible **clindamycin** resistance.

Q3: Conversely, my D-test is positive, but the PCR for common erm genes (ermA, ermB, ermC) is negative. What could be the reason?

A3: This scenario can also arise due to several factors:

- Other erm Genes: The isolate may possess a less common erm gene for which your PCR assay is not designed to detect. There are over 40 different erm genes described.
- Mutations: Mutations in the regulatory region of an erm gene could lead to its expression and a positive D-test, even if the specific gene is not one of the commonly screened ones.
- False-Positive D-Test: While the D-test is generally reliable, technical errors can lead to false-positive results. Ensure proper technique and repeat the test if necessary.
- Non-erm Mediated Inducible Resistance: Although less common, other mechanisms of inducible resistance to lincosamides may exist.



Q4: Can automated susceptibility testing systems reliably detect inducible **clindamycin** resistance?

A4: Many automated systems, such as the Vitek-2, have modules designed to detect inducible **clindamycin** resistance.[11][12][13] Studies have shown that these systems can have high specificity, but their sensitivity may vary.[11][12] In some cases, automated systems may fail to detect all instances of inducible resistance that are identified by the D-test.[4][11] One potential reason for false negatives in automated systems could be insufficient incubation time for the induction process to occur.[11] Therefore, for critical isolates, especially those from serious infections, confirming a negative result from an automated system with a manual D-test is a prudent approach.

Data Presentation

Table 1: Prevalence of **Clindamycin** Resistance Phenotypes in Staphylococcus aureus

Region/Countr y	MRSA/MSSA	iMLSB (%)	cMLSB (%)	MS Phenotype (%)
Jordan[14]	MRSA	76.7	18.6	4.7
Iran[15]	MRSA	20.5	52.3	15.9
Iran[15]	MSSA	4.9	7.3	-
India[16]	MRSA	28.39	29.62	13.58
India[16]	MSSA	9.29	13.38	6.69
Korea[17]	MRSA	4	79	-
Korea[17]	MSSA	9	6	-

Table 2: Prevalence of **Clindamycin** Resistance Phenotypes in Coagulase-Negative Staphylococci (CoNS)



Region/Country	MRCoNS/MSCoNS	iMLSB (%)
USA[18]	MRCoNS	14
USA[18]	MSCoNS	35
Korea[17]	MRCoNS	30
Korea[17]	MSCoNS	21
India	MRCoNS	20.3
India	MSCoNS	10.8

Table 3: Frequency of erm Genes in Staphylococcus aureus Isolates with Inducible **Clindamycin** Resistance (iMLSB)

Region/Countr y	ermA (%)	ermB (%)	ermC (%)	Both ermA & ermC (%)
Iran[8]	11.1	22.2	44.4	-
Iran[3]	21.4	-	39.06	18.14
Jordan[9]	Significantly prevalent in HA- MRSA	-	Significantly prevalent in CA- MRSA	-
Iran[19]	66.6	-	63.1	57.8

Experimental Protocols Disk Diffusion Method for Detection of Inducible Clindamycin Resistance (D-Test)

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[2][20]

Materials:

• Mueller-Hinton agar plates



- · Bacterial isolate to be tested
- Sterile saline or broth
- 0.5 McFarland turbidity standard
- Sterile swabs
- Erythromycin (15 μg) disks
- Clindamycin (2 μg) disks
- Incubator (35-37°C)
- · Calipers or ruler

Procedure:

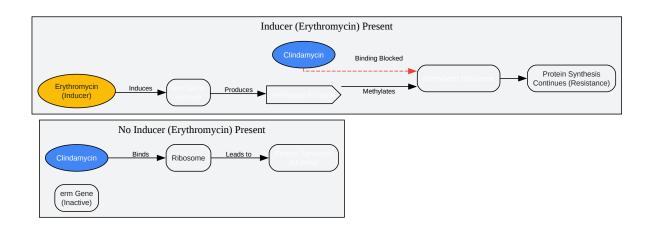
- Inoculum Preparation:
 - Select 3-5 well-isolated colonies of the bacterial strain from an 18-24 hour agar plate.
 - Suspend the colonies in sterile saline or broth.
 - Adjust the turbidity of the suspension to match the 0.5 McFarland standard.
- Inoculation of Agar Plate:
 - Within 15 minutes of preparing the inoculum, dip a sterile swab into the suspension and rotate it firmly against the upper inside wall of the tube to remove excess fluid.
 - Streak the entire surface of a Mueller-Hinton agar plate with the swab three times, rotating
 the plate approximately 60 degrees after each application to ensure even distribution of
 the inoculum.
 - Allow the plate to dry for 3-5 minutes before applying the antibiotic disks.
- Disk Placement:



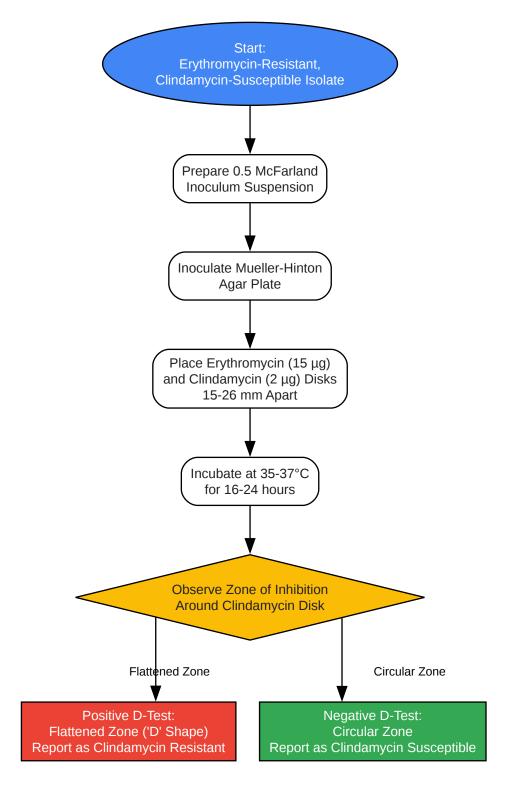
- Aseptically place an erythromycin (15 μg) disk and a clindamycin (2 μg) disk on the inoculated agar surface.
- The distance between the edges of the two disks should be 15 to 26 mm.[7][9]
- Incubation:
 - Invert the plates and incubate at 35-37°C for 16-24 hours in ambient air.[5][7]
- Interpretation of Results:
 - Positive D-Test (Inducible Resistance): A flattening of the zone of inhibition around the clindamycin disk on the side adjacent to the erythromycin disk, creating a "D" shape, indicates a positive result.[7][21]
 - Negative D-Test (No Inducible Resistance): A circular zone of inhibition around the clindamycin disk indicates a negative result.[6][7]
 - Constitutive Resistance: No zone of inhibition around either the clindamycin or erythromycin disk.
 - MS Phenotype: Resistance to erythromycin (no zone) but susceptibility to clindamycin (circular zone).

Mandatory Visualization









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